2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole
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Overview
Description
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and is further functionalized with methoxymethoxy, trifluoroethoxy, and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative.
Incorporation of the Trifluoroethoxy Group: This group can be introduced via an etherification reaction using 2,2,2-trifluoroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methanesulfinyl group, converting it to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, methoxymethyl chloride
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the thioether derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar benzimidazole core.
Lansoprazole: Another proton pump inhibitor with structural similarities.
Rabeprazole: Shares the benzimidazole core and has similar pharmacological properties.
Uniqueness
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
6-(methoxymethoxy)-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-11-15(22-6-5-16(11)27-9-18(19,20)21)8-29(25)17-23-13-4-3-12(28-10-26-2)7-14(13)24-17/h3-7H,8-10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEHTKJYBSFNDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OCOC)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662126 |
Source
|
Record name | 6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184993-29-0 |
Source
|
Record name | 6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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